molecular formula C15H19NO3 B7556999 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid

2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid

Cat. No. B7556999
M. Wt: 261.32 g/mol
InChI Key: QYUWUJWBNWIERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid (CMPF) is a chemical compound that has been studied for its potential use in scientific research. CMPF belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid selectively inhibits COX-2, which is the isoform responsible for inflammation and pain, while sparing COX-1, which is responsible for the production of prostaglandins that protect the gastrointestinal tract.
Biochemical and Physiological Effects
2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the levels of anti-inflammatory cytokines, such as interleukin-10. 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid has also been found to reduce the levels of reactive oxygen species and to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid has several advantages for lab experiments, including its high purity, stability, and selectivity for COX-2 inhibition. However, 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

For the study of 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid include the development of new analogs with improved pharmacological properties, the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid in combination with other drugs for the treatment of cancer and inflammatory diseases should be further explored.

Synthesis Methods

2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid can be synthesized through a multistep process involving the reaction of cyclopropylmethylamine with 4-ethylbenzoyl chloride, followed by the reaction of the resulting intermediate with chloroacetic acid. The final product is obtained through the hydrolysis of the resulting ester. This synthesis method has been optimized to yield high purity 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid.

Scientific Research Applications

2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid has been studied for its potential use in scientific research, particularly in the field of inflammation and pain. Studies have shown that 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-11-5-7-13(8-6-11)15(19)16(10-14(17)18)9-12-3-4-12/h5-8,12H,2-4,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUWUJWBNWIERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N(CC2CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid

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